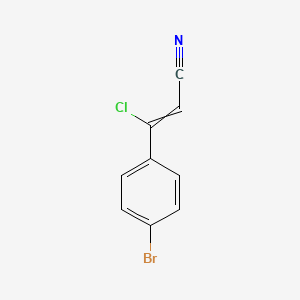

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile

CAS No.: 78583-87-6

Cat. No.: VC2337583

Molecular Formula: C9H5BrClN

Molecular Weight: 242.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78583-87-6 |

|---|---|

| Molecular Formula | C9H5BrClN |

| Molecular Weight | 242.5 g/mol |

| IUPAC Name | 3-(4-bromophenyl)-3-chloroprop-2-enenitrile |

| Standard InChI | InChI=1S/C9H5BrClN/c10-8-3-1-7(2-4-8)9(11)5-6-12/h1-5H |

| Standard InChI Key | LDXSSEKZKTYYOQ-UHFFFAOYSA-N |

| SMILES | C1=CC(=CC=C1C(=CC#N)Cl)Br |

| Canonical SMILES | C1=CC(=CC=C1C(=CC#N)Cl)Br |

Introduction

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is an organic compound that belongs to the class of nitriles and organic halides. It features a complex structure with bromine, chlorine, and nitrile functional groups, making it a versatile intermediate in organic synthesis. The compound's molecular formula is C9H5BrClN, with a molecular weight of approximately 242.5 g/mol .

Synthesis Methods

The synthesis of 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile typically involves multiple steps, starting with materials such as 4-bromo-3-chlorobenzaldehyde and malononitrile. The reaction often occurs in the presence of bases like sodium ethoxide, facilitating the formation of the desired product via a series of steps including Knoevenagel condensation.

Synthesis Steps:

-

Starting Materials Preparation: Obtain 4-bromo-3-chlorobenzaldehyde and malononitrile.

-

Knoevenagel Condensation: React the starting materials in the presence of a base to form the intermediate.

-

Purification: Use techniques such as recrystallization or chromatography to purify the final product.

Applications and Research Findings

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile exhibits potential biological activity, including enzyme inhibition and receptor binding, which makes it a valuable tool in medicinal chemistry. Preliminary studies suggest possible antimicrobial and anticancer properties, although further research is needed to fully elucidate its mechanisms of action.

Biological Activities:

-

Antimicrobial Activity: Potential to inhibit microbial growth.

-

Anticancer Activity: Possible role in modulating cancer cell proliferation.

-

Enzyme Inhibition: Ability to interact with enzymes, affecting their activity.

Comparison with Similar Compounds

Several compounds share structural similarities with 3-(4-Bromophenyl)-3-chloroprop-2-enenitrile, including:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 3-(Phenyl)-3-chloroacrylonitrile | Lacks bromination on the phenyl ring | Different biological activities |

| 2-(4-Bromophenyl)-2-chloroacrylonitrile | Different positioning of substituents | Distinct synthetic pathways |

| 4-Bromobenzonitrile | Bromine and nitrile | Significant biological activity |

Industrial and Research Applications

3-(4-Bromophenyl)-3-chloroprop-2-enenitrile is used in various fields due to its versatility in chemical reactions. Industrial applications may utilize continuous flow reactors to enhance efficiency and scalability.

Fields of Application:

-

Medicinal Chemistry: Potential therapeutic applications.

-

Organic Synthesis: Valuable intermediate for synthesizing complex molecules.

-

Materials Science: Possible applications in liquid crystal polymers.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume